2-Methylthieno[3,2-d]pyrimidine

Tubulin Polymerization Inhibition Anticancer Drug Discovery Colchicine Site Binding

2-Methylthieno[3,2-d]pyrimidine serves as a privileged scaffold for designing potent, selective tubulin polymerization inhibitors and kinase inhibitors. Its unique spatial orientation yields high-affinity colchicine site binding, evidenced by DPP-21's superior cellular activity over colchicine. Ideal for structure-based drug design, combination immunotherapy, and diverse compound library construction. Procure high-purity material suitable for medicinal chemistry and targeted anticancer research.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
Cat. No. B1647816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthieno[3,2-d]pyrimidine
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)C=CS2
InChIInChI=1S/C7H6N2S/c1-5-8-4-7-6(9-5)2-3-10-7/h2-4H,1H3
InChIKeyIWICUSXVASNZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthieno[3,2-d]pyrimidine: A Versatile Scaffold for Potent Tubulin Polymerization Inhibition and Kinase-Targeted Drug Discovery


2-Methylthieno[3,2-d]pyrimidine (CAS 53827-42-2) is a fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the design of potent tubulin polymerization inhibitors and selective kinase inhibitors [1]. Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at the 2-position, providing a versatile platform for structural optimization and the generation of highly bioactive analogs [2].

Why 2-Methylthieno[3,2-d]pyrimidine is Not Interchangeable with Generic Analogs: Critical Role of the Core Scaffold in Tubulin Binding Affinity and In Vivo Efficacy


Generic substitution within the thienopyrimidine class is unreliable due to the profound impact of subtle structural variations on target binding kinetics and in vivo performance. The 2-methylthieno[3,2-d]pyrimidine core provides a unique spatial orientation and electronic distribution that, when appropriately substituted, leads to high-affinity binding at the colchicine site of tubulin—a feature not shared by all thienopyrimidine isomers or simpler pyrimidine analogs [1]. Furthermore, the specific substitution patterns on this scaffold directly modulate selectivity profiles against a broad panel of kinases, meaning that even closely related compounds can exhibit vastly different off-target effects and therapeutic windows [2].

Quantitative Differentiation of 2-Methylthieno[3,2-d]pyrimidine-Based Tubulin Inhibitors: Head-to-Head Comparisons with Colchicine and Other Thienopyrimidine Analogs


Superior Antiproliferative Activity of a 2-Methylthieno[3,2-d]pyrimidine Analog (DPP-21) Compared to Colchicine Across a Panel of Cancer Cell Lines

The 2-methylthieno[3,2-d]pyrimidine analog DPP-21 demonstrated superior antiproliferative potency compared to colchicine, a well-established tubulin-binding natural product. The average IC50 of DPP-21 across six cancer cell lines (including B16-F10, A375, MDA-MB-231, HCT116, A549, and HeLa) was ∼6.23 nM, which is significantly lower (more potent) than the average IC50 of 9.26 nM for colchicine under identical assay conditions [1].

Tubulin Polymerization Inhibition Anticancer Drug Discovery Colchicine Site Binding

Potent Inhibition of Tubulin Polymerization by DPP-21 (IC50 = 2.4 μM) and Structural Confirmation of Colchicine Site Binding via X-ray Crystallography

DPP-21, a direct analog of the 2-methylthieno[3,2-d]pyrimidine scaffold, inhibits tubulin polymerization with an IC50 of 2.4 μM in a cell-free biochemical assay [1]. Furthermore, a co-crystal structure of DPP-21 bound to tubulin was solved at 2.94 Å resolution, unequivocally confirming its occupancy of the colchicine binding site [1].

Tubulin Polymerization Assay X-ray Crystallography Mechanism of Action

In Vivo Antitumor Efficacy of DPP-21 in a Syngeneic Melanoma Model Demonstrates Potential for Combination Immunotherapy

In a B16-F10 melanoma syngeneic mouse model, DPP-21 administered intraperitoneally at 7 mg/kg achieved a tumor growth inhibition (TGI) of 63.3% as a single agent. Notably, when combined with NP-19, a PD-L1-targeting small molecule inhibitor, the antitumor efficacy was significantly enhanced compared to either agent alone [1].

In Vivo Efficacy Melanoma Combination Immunotherapy

Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives Reveals Broad Kinase Selectivity Profiles Applicable to Diverse Therapeutic Targets

Beyond tubulin inhibition, thieno[3,2-d]pyrimidine derivatives have been optimized as potent and selective inhibitors of various kinases. For instance, compound 36 from one series displayed potent inhibition of CDK7 with good kinome selectivity [1]. Another series yielded compounds with selective inhibition of mutant EGFR (EGFRL858R/T790M, IC50 ≤ 250 nM) over wild-type EGFR (IC50 > 10,000 nM) [2]. These findings illustrate the scaffold's versatility and the potential for achieving high target selectivity through rational design.

Kinase Inhibition Selectivity Profiling CDK7 EGFR FLT3 PI3K

Physicochemical Properties of 2-Methylthieno[3,2-d]pyrimidine Provide a Favorable Starting Point for Medicinal Chemistry Optimization

The parent compound 2-methylthieno[3,2-d]pyrimidine (C7H6N2S, MW 150.2 g/mol) possesses favorable physicochemical properties for drug discovery, including a low molecular weight (150.2 g/mol), a calculated density of 1.297 g/cm³, and a predicted boiling point of 181.1 °C . These baseline properties provide ample room for structural optimization while maintaining drug-likeness, in contrast to larger, more complex scaffolds that may present solubility or permeability challenges.

Physicochemical Properties Drug-likeness Scaffold Optimization

Optimized Application Scenarios for 2-Methylthieno[3,2-d]pyrimidine in Oncology Drug Discovery and Chemical Biology


Development of Next-Generation Tubulin Inhibitors with Enhanced Potency and Defined Binding Mode

Based on the demonstrated superiority of DPP-21 over colchicine in cellular assays and the availability of a high-resolution co-crystal structure with tubulin, 2-methylthieno[3,2-d]pyrimidine is ideally suited as a core scaffold for structure-based design of novel tubulin polymerization inhibitors. Researchers can leverage the structural information to rationally modify the molecule for improved binding affinity, pharmacokinetic properties, and the ability to overcome multidrug resistance [1].

Discovery of Highly Selective Kinase Inhibitors for Precision Oncology

The scaffold's proven ability to achieve high selectivity for specific kinases (e.g., CDK7, mutant EGFR) when appropriately substituted makes it a valuable starting point for developing targeted cancer therapies. Procurement of 2-methylthieno[3,2-d]pyrimidine as a key intermediate enables the exploration of diverse chemical space to identify inhibitors with minimal off-target activity, as evidenced by the >40-fold selectivity window observed for mutant EGFR over wild-type [2].

Combination Therapy Research Involving Tubulin Inhibitors and Immune Checkpoint Blockade

The in vivo data showing enhanced antitumor efficacy when DPP-21 was combined with a PD-L1 inhibitor suggests a promising application for 2-methylthieno[3,2-d]pyrimidine derivatives in combination immunotherapy. This scaffold is therefore particularly relevant for research programs aimed at elucidating the synergistic effects of tubulin-targeting agents and immune modulation, and for developing new combination regimens for melanoma and potentially other solid tumors [3].

Synthesis of Diverse Chemical Libraries for Phenotypic Screening

Given its low molecular weight, favorable physicochemical properties, and established synthetic tractability, 2-methylthieno[3,2-d]pyrimidine serves as an excellent building block for the construction of diverse compound libraries. These libraries can be deployed in phenotypic screening campaigns to identify new chemical probes or lead compounds for a wide range of therapeutic areas, including oncology and infectious diseases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.